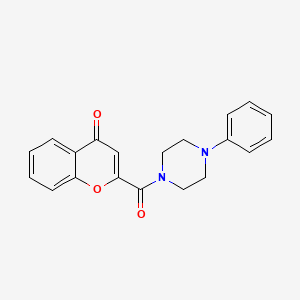
2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one” is a derivative of chroman-4-one, which is an important and interesting heterobicyclic compound. Chroman-4-one acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Synthesis Analysis
A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives, which are similar to the compound , have been designed, synthesized, and characterized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton makes it slightly different from chromone .Chemical Reactions Analysis
The derivatives of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide were evaluated for their PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Ghashang et al. (2015) explored the synthesis of novel series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. Employing silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst, this research highlights a method that boasts high yields, cleaner reactions, and short reaction times. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, showcasing their potential in addressing microbial resistance issues Ghashang, S. S. Mansoor, & Aswin, 2015.
Molecular Modeling and Docking Studies
Mandala et al. (2013) synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives. These compounds were purified and characterized using various spectroscopic techniques. The antimicrobial activity was assessed, revealing significant antibacterial and antifungal effects comparable to standards. Moreover, the research included molecular docking studies, providing insights into the interaction mechanisms of these compounds with target proteins, indicating a good correlation between docking scores and experimental inhibitory potency Mandala et al., 2013.
Catalytic Applications in Chemical Synthesis
Niknam et al. (2013) reported the use of silica-bonded N-propylpiperazine sodium n-propionate as an efficient solid base for the synthesis of various 4H-pyran derivatives. This method facilitates the condensation reaction of different compounds, yielding high-efficiency products. The catalyst demonstrated similar efficiency when reused in consecutive reactions, emphasizing its potential for sustainable and green chemistry applications Niknam, Borazjani, Rashidian, & Jamali, 2013.
Supramolecular and Structural Analysis
Zhou et al. (2013) developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction. This method involves a sequence of Michael addition, aza-nucleophilic addition, and dehydration reaction, resulting in biologically relevant structures. The study points to broad applications in biomedical programs, highlighting the versatility of these compounds in drug development and supramolecular chemistry Zhou et al., 2013.
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit poly adp-ribose polymerases (parp-1), which play a crucial role in dna repair .
Mode of Action
It is suggested that it may interact with its targets, possibly through the formation of hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
If it indeed inhibits parp-1, it could affect dna repair pathways and potentially lead to cell death .
Result of Action
If it acts as a PARP-1 inhibitor, it could potentially lead to cell death, particularly in cancer cells with DNA repair deficiencies .
Propriétés
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-17-14-19(25-18-9-5-4-8-16(17)18)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDOYHDKAVBTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
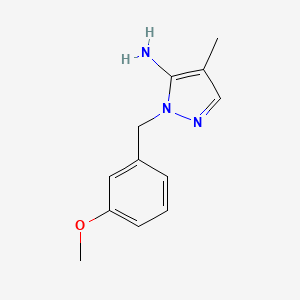
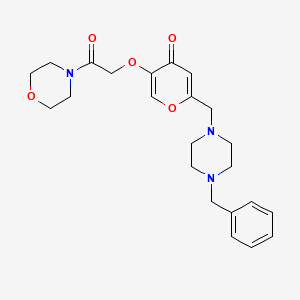
![2-[2-(2-hydroxyethyl)piperidino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2893935.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2893936.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893938.png)
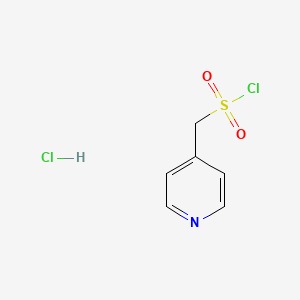
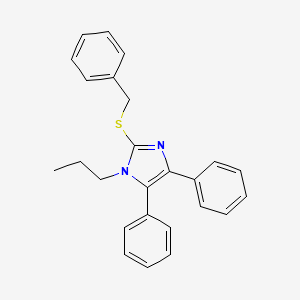

![N-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2893946.png)
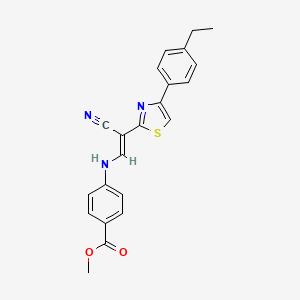
![N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2893951.png)

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2893953.png)
